REACTION_CXSMILES
|
O[CH:2]([CH:7]1[CH2:11][CH2:10][CH2:9][C:8]1=[O:12])[CH2:3][CH2:4][CH2:5][CH3:6].C(O)(=O)C(O)=O>C1(C)C=CC=CC=1>[CH:2](=[C:7]1[CH2:11][CH2:10][CH2:9][C:8]1=[O:12])[CH2:3][CH2:4][CH2:5][CH3:6]
|
Name
|
|
Quantity
|
70 g
|
Type
|
reactant
|
Smiles
|
OC(CCCC)C1C(CCC1)=O
|
Name
|
|
Quantity
|
0.7 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)O)(=O)O
|
Name
|
|
Quantity
|
140 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 300 ml four-neck flask fitted with a thermometer, a reflux condenser and a stirrer
|
Type
|
TEMPERATURE
|
Details
|
the whole was refluxed
|
Type
|
CUSTOM
|
Details
|
The formed water was removed
|
Type
|
CUSTOM
|
Details
|
was not formed any more (about 2.5 hours)
|
Duration
|
2.5 h
|
Type
|
WASH
|
Details
|
The reaction mixture was washed with water
|
Type
|
CUSTOM
|
Details
|
the layers were separated from each other
|
Type
|
WASH
|
Details
|
The resulting organic layer was further washed with saturated brine
|
Type
|
CUSTOM
|
Details
|
separated
|
Type
|
CUSTOM
|
Details
|
The organic layer was evaporated on a rotary evaporator under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to recover toluene and unreacted cyclopentanone, whereby a crude product (63 g)
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Type
|
DISTILLATION
|
Details
|
The product was distilled
|
Type
|
DISTILLATION
|
Details
|
a Widmer distillation apparatus
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCC)=C1C(CCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 52 g | |
YIELD: CALCULATEDPERCENTYIELD | 83.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |